1-Azaspiro[2.7]decane
Description
1-Azaspiro[4.5]decane (CAS 176-80-7) is a bicyclic organic compound characterized by a nitrogen atom at the spiro junction of a five-membered pyrrolidine ring and a six-membered cyclohexane ring. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol. The compound exhibits a three-dimensional spiro architecture, which enhances its rigidity and makes it a valuable scaffold in medicinal chemistry for drug design . Key physicochemical properties include low volatility, basicity due to the nitrogen atom, and reactivity in nucleophilic substitutions. It is a colorless to pale yellow liquid at room temperature .
Properties
CAS No. |
14271-55-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-azaspiro[2.7]decane |
InChI |
InChI=1S/C9H17N/c1-2-4-6-9(8-10-9)7-5-3-1/h10H,1-8H2 |
InChI Key |
DYQQDXPNOAXFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azaspiro[2.7]decane can be synthesized through several methods. One common approach involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic structure. For example, the reaction of cyclohexanone with an amine in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[2.7]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
1-Azaspiro[2.7]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-Azaspiro[2.7]decane involves its interaction with specific molecular targets. In medicinal chemistry, it can act as a ligand binding to receptors or enzymes, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights structural and functional distinctions between 1-azaspiro[4.5]decane and related spirocyclic compounds:

Key Observations :
- Ring Size : Expanding the spiro system (e.g., 1-azaspiro[5.5]undecane) increases conformational flexibility but reduces steric hindrance compared to 1-azaspiro[4.5]decane .
- Heteroatom Substitution : Sulfur incorporation (1-thia-4-azaspiro[4.5]decane) enhances anticancer activity, likely due to increased electrophilicity and interaction with cellular thiols .
- Functionalization : Carboxylate esters (e.g., 7-azaspiro[4.5]decane derivatives) improve binding to neurotransmitter receptors, mimicking GABA activity .
Thermodynamic and Physicochemical Properties
| Property | 1-Azaspiro[4.5]decane | 1-Thia-4-azaspiro[4.5]decane | 1-Azaspiro[5.5]undecane |
|---|---|---|---|
| Boiling Point (°C) | 326 ± 2 (predicted) | Not reported | >350 (estimated) |
| Heat Capacity (Cp, gas) | 347–394 J/mol·K | N/A | N/A |
| LogP (Octanol-Water) | ~2.1 (estimated) | ~2.8 (higher lipophilicity) | ~2.5 |
Data derived from Joback group contribution methods and experimental predictions .
Biological Activity
1-Azaspiro[2.7]decane is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of 1-azaspiror[2.7]decane, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
This compound features a spirocyclic structure that includes a nitrogen atom within its framework. This unique configuration contributes to its ability to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
The biological activity of this compound is primarily attributed to its role as a ligand that can bind to specific receptors or enzymes, thereby modulating their activity. The rigidity provided by the spirocyclic structure enhances binding affinity and selectivity, which is crucial for its pharmacological effects.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Anticancer Activity : Compounds derived from the azaspiro framework have shown promise in targeting cancer cells, particularly in models of leukemia. For instance, derivatives of 1-azaspiro[4.5]decane have demonstrated significant cytotoxic effects against drug-resistant leukemia cell lines, suggesting potential as antineoplastic agents .
- Neurological Disorders : Research indicates that this compound may possess neuroprotective properties, potentially aiding in the treatment of conditions like neurodegenerative diseases through modulation of neurotransmitter systems .
- Antimicrobial Properties : Various studies have reported the antibacterial and antifungal activities of compounds containing the azaspiro motif, indicating their potential use in treating infectious diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

